Fmoc-Ser(PO(NHPr)2)-OH
Description
Significance of Protein Phosphorylation in Biological Regulation
Protein phosphorylation, a reversible post-translational modification, is a cornerstone of cellular regulation, influencing a vast array of biological processes. nih.govcusabio.comthermofisher.com This mechanism involves the addition of a phosphate (B84403) group to specific amino acid residues, most commonly serine, threonine, and tyrosine in eukaryotes. thermofisher.commdpi.com The introduction of this negatively charged phosphate group can induce conformational changes in a protein, thereby altering its activity, stability, and interactions with other molecules. nih.govthermofisher.com Consequently, phosphorylation plays a critical role in signal transduction pathways, cell cycle progression, gene expression, and apoptosis. cusabio.comthermofisher.comnih.gov The dysregulation of protein phosphorylation is often implicated in various diseases, including cancer, making it a key area of therapeutic research. nih.govrsc.org
Challenges in Studying Protein Phosphorylation via Native Modifications
Despite its biological importance, the direct study of protein phosphorylation presents significant challenges. The low abundance of many phosphorylated proteins and the transient nature of the modification make their isolation and characterization difficult. mdpi.com Furthermore, the lability of the phosphate-amino acid bond can lead to its loss during experimental procedures. mdpi.com Mass spectrometry, a primary tool for phosphoproteomics, faces hurdles in identifying and quantifying phosphorylation sites due to the complexity of phosphopeptide behavior and the dynamic range of instrumentation. nih.gov The heterogeneity of phosphorylation, where a protein can exist in multiple phosphorylated states, further complicates analysis. numberanalytics.com
Overview of Modified Amino Acid Building Blocks in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence. merckmillipore.com The use of modified amino acid building blocks has greatly expanded the scope of SPPS, enabling the incorporation of post-translational modifications, unnatural amino acids, and fluorescent labels. merckmillipore.comrsc.org For phosphopeptide synthesis, specialized building blocks containing protected phosphoserine, phosphothreonine, or phosphotyrosine are employed. nih.govnih.gov The choice of protecting groups for the phosphate moiety is critical to ensure compatibility with the SPPS chemistry and to prevent side reactions. The development of these building blocks has been instrumental in advancing our understanding of protein phosphorylation by providing access to well-defined phosphopeptides for biochemical and structural studies. rsc.orgsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N3O6P |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
InChI Key |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
Isomeric SMILES |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Ser Po Nhpr 2 Oh
Chemical Derivatization of Serine for Phosphorylation Incorporation
The incorporation of a phosphate (B84403) group onto the serine side chain necessitates a strategic chemical derivatization process. This typically involves the protection of the α-amino and carboxyl groups of serine, followed by the phosphorylation of the side-chain hydroxyl group. A common strategy in Fmoc-based SPPS is the "building block" approach, where a pre-phosphorylated and protected serine derivative is incorporated during peptide chain elongation. rsc.org
The initial step often involves the protection of the amine group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting serine with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com The hydroxyl group of the serine side chain is then accessible for phosphorylation. rsc.org This targeted derivatization prevents unwanted side reactions during peptide synthesis and ensures the site-specific incorporation of the phosphate moiety. qyaobio.com
Alternative methods for derivatizing phosphoserine-containing peptides after synthesis exist, such as β-elimination of the phosphate group followed by a Michael addition reaction. nih.govnih.govacs.org However, the building block approach using pre-derivatized amino acids generally offers greater control and efficiency for the synthesis of complex phosphopeptides.
Synthetic Pathways to Fmoc-Ser(PO(NHPr)2)-OH from Precursors
The synthesis of this compound involves the phosphorylation of the N-α-Fmoc-protected serine. A key reagent in this pathway is a phosphorus(III) compound, which is subsequently oxidized to the more stable phosphorus(V) state. rsc.org
While the precise, detailed synthetic route for this compound is proprietary to commercial suppliers, the general principles of phosphoramidite (B1245037) chemistry can be inferred. The synthesis likely proceeds through the reaction of Fmoc-serine with a bis(propylamino)phosphoramidite reagent in the presence of an activator like tetrazole. The resulting phosphite (B83602) triester is then oxidized to the corresponding phosphate triester. rsc.org Subsequent workup and purification yield the final product.
The use of a phosphorodiamidite, such as the bis(propylamino) derivative, offers a fully protected phosphate group, which, as will be discussed, presents several advantages in SPPS. sigmaaldrich.comsigmaaldrich.com
Comparative Analysis of Phosphate Protecting Groups in Fmoc-Serine Derivatives
The choice of protecting group for the phosphate moiety is critical for the successful synthesis of phosphopeptides. Various groups have been developed, each with its own set of advantages and disadvantages. This section provides a comparative analysis focusing on the bis(propylamino)phosphoryl group.
Distinctions from Benzyl-Protected Phosphoserine (e.g., Fmoc-Ser(PO(OBzl)OH)-OH)
A widely used protecting group for phosphoserine is the monobenzyl ester, resulting in the building block Fmoc-Ser(PO(OBzl)OH)-OH. advancedchemtech.comanaspec.comsigmaaldrich.com This derivative has been instrumental in advancing phosphopeptide synthesis. advancedchemtech.comscispace.com However, it possesses a free acidic proton on the phosphate group. sigmaaldrich.comsigmaaldrich.com
This acidity, while helping to prevent β-elimination during the basic conditions of Fmoc deprotection, can also lead to complications. sigmaaldrich.comsigmaaldrich.comresearchgate.net For instance, the acidic phosphate can cause premature cleavage of the peptide from acid-sensitive resins like the 2-chlorotrityl resin. sigmaaldrich.comsigmaaldrich.com Furthermore, it can form salts with the piperidine (B6355638) used for Fmoc removal, which can then react with activated amino acids during the coupling step, reducing efficiency. sigmaaldrich.comsigmaaldrich.com
In contrast, this compound has a fully protected phosphodiamidate group, lacking this acidic proton. sigmaaldrich.comsigmaaldrich.com This fundamental difference in structure leads to distinct chemical properties and behaviors during SPPS.
| Feature | Fmoc-Ser(PO(OBzl)OH)-OH | This compound |
| Phosphate Protection | Mono-protected (benzyl ester) | Fully protected (phosphodiamidate) |
| Acidic Proton | Yes | No |
| Potential for Premature Resin Cleavage | High with acid-labile resins | Low |
| Side Reactions with Piperidine | Formation of piperidine salts | None |
| β-Elimination | Partially suppressed by acidic proton | Stable |
Evaluation of Bis(propylamino)phosphoryl Group Advantages in Synthesis
The use of the bis(propylamino)phosphoryl group in this compound offers several advantages in the context of Fmoc-based SPPS:
Avoidance of Premature Cleavage: By eliminating the acidic proton, the risk of premature cleavage of the growing peptide chain from acid-sensitive resins is significantly reduced. sigmaaldrich.comsigmaaldrich.com This allows for greater flexibility in the choice of solid support.
Improved Coupling Efficiency: The absence of phosphate-piperidine salt formation means that the activated amino acids used in the coupling steps are not consumed by side reactions, leading to higher coupling yields. sigmaaldrich.comsigmaaldrich.com
Stability: The phosphodiamidate is stable under the basic conditions required for Fmoc group removal. rsc.org
Efficient Deprotection: The propylamino groups are readily removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step, regenerating the native phosphate group. sigmaaldrich.comsigmaaldrich.com
These advantages contribute to a more efficient and cleaner synthesis of phosphoserine-containing peptides, particularly for longer or more complex sequences.
Orthogonal Protection Schemes in this compound Synthesis
The synthesis and application of this compound exemplify the principle of orthogonal protection in peptide chemistry. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. sigmaaldrich.com
In the context of Fmoc-SPPS using this building block, we have:
Temporary α-Amino Protection: The Fmoc group is base-labile and is removed at each cycle of peptide elongation with a secondary amine like piperidine. total-synthesis.com
Permanent Side-Chain Protection (non-phosphorylated residues): Many other amino acid side chains are protected with acid-labile groups (e.g., t-butyl, trityl) that are stable to the basic conditions of Fmoc deprotection. total-synthesis.com
Phosphate Protection: The bis(propylamino)phosphoryl group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (TFA) during the final deprotection and cleavage from the resin. sigmaaldrich.comsigmaaldrich.com
This orthogonality is crucial for the stepwise assembly of the peptide chain and the final successful deprotection of all protecting groups to yield the desired phosphopeptide. The compatibility of the bis(propylamino)phosphoryl group with the standard Fmoc/t-Bu strategy makes it a valuable tool for the synthesis of modified peptides. cam.ac.uk
Integration of Fmoc Ser Po Nhpr 2 Oh into Solid Phase Peptide Synthesis Spps
Fundamental Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cornerstone of modern peptide chemistry, favored for its mild reaction conditions which are compatible with a wide range of sensitive functionalities, including phosphorylation. nih.govnih.gov The synthesis is characterized by the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support. scispace.comcsic.es The core principle of Fmoc-SPPS revolves around a repetitive cycle of deprotection, washing, coupling, and capping. acsgcipr.orgiris-biotech.de
The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group. nih.gov Its removal is typically achieved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). acsgcipr.orgnih.gov This deprotection step exposes a free N-terminal amine on the resin-bound peptide, which is then ready to be coupled with the carboxyl group of the next incoming Fmoc-amino acid. scispace.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, usually with a strong acid cocktail, to yield the final product. nih.gov
The choice of solid support, or resin, is a critical parameter that significantly influences the efficiency of peptide synthesis. The resin must be chemically inert to the reagents and solvents used throughout the synthesis but must also swell appropriately to allow for the diffusion of reagents to the reactive sites within the resin beads. scispace.com Polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB) is a traditional and widely used resin core. scispace.com However, for the synthesis of polar or modified peptides like phosphopeptides, more polar supports are often preferred. scispace.com
Polyethylene (B3416737) glycol (PEG)-based resins, such as PEGA, have demonstrated success in the synthesis of phosphopeptides. scispace.comnih.gov The enhanced polarity and swelling properties of these resins in a variety of solvents, including aqueous solutions, facilitate the synthesis of otherwise difficult sequences. scispace.com The swelling of the resin is crucial; insufficient swelling can lead to incomplete reactions due to poor reagent accessibility, while excessive swelling can complicate handling and washing procedures. csic.es The choice of solvent should be compatible with the resin to ensure optimal swelling; for instance, polystyrene resins swell well in dichloromethane (B109758) (DCM), whereas PEG-based resins show good swelling in more polar solvents like DMF. csic.es
The incorporation of sterically hindered or electronically modified amino acids, such as phosphorylated serine derivatives, requires highly efficient coupling reagents and activation methods. nih.govacs.org The phosphodiamidate group in Fmoc-Ser(PO(NHPr)2)-OH introduces significant steric bulk, which can slow down the coupling reaction. Therefore, potent activating agents are necessary to ensure complete and rapid amide bond formation. nih.gov
Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP® and aminium/uronium salts like HBTU and HATU. sigmaaldrich.compeptide.com These reagents react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive activated species, which then readily reacts with the free N-terminal amine of the resin-bound peptide. peptide.com For particularly difficult couplings, such as those involving sterically demanding residues, more reactive reagents or the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can be beneficial. nih.govsci-hub.se Amino acid fluorides, generated in situ using reagents like TFFH, have also been shown to be effective for coupling sterically hindered amino acids with minimal racemization. nih.gov Microwave-assisted SPPS has also emerged as a technique to enhance coupling efficiency, especially for challenging sequences containing multiple phosphorylated residues. acs.orgresearchgate.net
| Coupling Reagent Class | Examples | Activation Mechanism | Suitability for Phosphorylated Residues |
|---|---|---|---|
| Phosphonium Salts | PyBOP®, PyAOP | Forms a reactive phosphonium ester. | High efficiency, suitable for sterically hindered amino acids. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms a reactive O-acylisourea intermediate. | Widely used, HATU is particularly effective for difficult couplings. peptide.com |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms an O-acylisourea, often used with additives like HOBt or Oxyma. | Cost-effective, but can lead to racemization without additives. nih.gov |
| Immonium-type | COMU | Forms a reactive acyl-immonium species. | Reported to have superior efficiency in some cases, especially with sterically hindered couplings. ub.edu |
The removal of the Nα-Fmoc group is a critical step that must be complete to avoid the formation of deletion peptides. nih.gov The standard protocol involves treating the resin-bound peptide with a 20-50% solution of piperidine in DMF. acsgcipr.org The mechanism proceeds via a β-elimination reaction, where the piperidine acts as a base to abstract the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of dibenzofulvene (DBF) and the free amine. nih.govacs.org The DBF is subsequently scavenged by piperidine to form a stable adduct. acs.org
The kinetics of Fmoc deprotection can be influenced by several factors, including the specific amino acid residue, the surrounding sequence, and the choice of base and solvent. nih.gov For most amino acids, deprotection is rapid, often completing within minutes. nih.gov However, for sterically hindered residues or within aggregated peptide sequences, longer reaction times or alternative, more potent deprotection reagents may be necessary. rsc.org Alternatives to piperidine, such as piperazine (B1678402) in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or pyrrolidine, have been explored to achieve faster and more efficient deprotection, especially in "greener" solvent systems. acs.orgrsc.org Monitoring the deprotection reaction, often by UV spectroscopy of the released DBF-piperidine adduct, is a common practice to ensure reaction completion. iris-biotech.de
Specific Incorporation Strategies for this compound in Peptide Chains
The successful incorporation of this compound requires careful consideration of its unique chemical properties. The fully protected phosphodiamidate side chain offers advantages over partially protected phosphoserine derivatives, which can carry a residual acidic proton. sigmaaldrich.com This acidic proton can lead to side reactions, such as salt formation with piperidine during deprotection, which consumes coupling reagents in the subsequent step. sigmaaldrich.comsigmaaldrich.com The diisopropylamino protecting groups on the phosphate (B84403) of this compound circumvent these issues. sigmaaldrich.com
Achieving high coupling efficiency for this compound is paramount for the synthesis of high-purity phosphopeptides. Due to the steric bulk of the phosphodiamidate group, standard coupling conditions may need to be optimized. This often involves using a higher excess of the amino acid and coupling reagents, extended reaction times, or double coupling cycles.
The choice of coupling reagent is critical. Potent activators like HATU or COMU are often preferred. peptide.comub.edu The reaction is typically carried out in a polar aprotic solvent such as DMF or N-methylpyrrolidone (NMP) to ensure good solvation of the reagents and the growing peptide chain. nih.gov The use of microwave irradiation can significantly accelerate the coupling reaction and improve yields, particularly for difficult sequences. acs.org
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
|---|---|---|---|
| Amino Acid Equivalents | 3-5 eq. | 5-10 eq. or double coupling | Overcomes steric hindrance and drives the reaction to completion. |
| Coupling Reagent | HBTU/HOBt | HATU/DIPEA or COMU/Oxyma/DIPEA | More potent activation for sterically demanding residues. peptide.comub.edu |
| Reaction Time | 1-2 hours | 2-4 hours or overnight | Ensures sufficient time for the sterically hindered coupling to complete. |
| Temperature | Room Temperature | Room Temperature or elevated (e.g., 50°C) with microwave | Increases reaction rate to overcome high activation energy. acs.org |
| Solvent | DMF | DMF or NMP | Good solvation for reagents and peptide-resin complex. nih.gov |
Several side reactions can compromise the purity and yield of the target phosphopeptide during the incorporation of phosphorylated amino acids. One major concern is β-elimination of the phosphate group, which is more prevalent with partially protected phosphoserine derivatives under basic conditions but can still be a minor issue. acs.orgresearchgate.net The fully protected nature of this compound significantly minimizes this risk. sigmaaldrich.com
Another potential side reaction is racemization of the amino acid during activation. This is generally suppressed by the urethane-based Fmoc protecting group. nih.gov However, the use of highly basic conditions or prolonged activation times can increase the risk. Using additives like HOBt or Oxyma with carbodiimide-based activation can help to minimize racemization. nih.gov For phosphonium and uronium salt activations, in situ activation (mixing the coupling reagent and amino acid just before adding to the resin) is preferred over pre-activation to reduce the time the activated species exists in solution, thereby limiting the opportunity for side reactions.
Incomplete coupling, leading to deletion sequences, is the most significant challenge due to the steric hindrance of this compound. acs.org To mitigate this, a capping step is often employed after the coupling reaction. This involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the unreacted chains, preventing the formation of deletion peptides and simplifying the final purification of the target peptide. iris-biotech.de Careful monitoring of the coupling reaction using a qualitative test like the Kaiser test for primary amines is crucial to determine if a recoupling or capping step is necessary. csic.esiris-biotech.de
Advanced Approaches for Overcoming Synthetic Challenges with this compound
Suppression of Phosphoryl β-Elimination During Fmoc Deprotection
A significant side reaction during the synthesis of phosphoserine-containing peptides is the base-catalyzed β-elimination of the phosphate group, leading to the formation of a dehydroalanine (B155165) residue. This can be particularly problematic during the repeated piperidine treatments required for Fmoc group removal.
The choice of base for Fmoc deprotection plays a crucial role in minimizing β-elimination. While piperidine is the standard base used in SPPS, its basicity can promote this undesirable side reaction, especially at elevated temperatures. nih.gov Research has shown that alternative, less nucleophilic or sterically hindered bases can be highly effective at suppressing β-elimination.
Studies have demonstrated that bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and morpholine (B109124) can effectively suppress β-elimination. nih.gov In one study, a 0.5% solution of DBU in DMF was found to be highly efficient for Fmoc removal at 90°C with minimal β-elimination, even after prolonged exposure. nih.govacs.org This is in contrast to 20% piperidine, which leads to significant β-elimination under the same high-temperature conditions. nih.gov The efficacy of DBU is attributed to its ability to selectively deprotonate the fluorenylmethyloxycarbonyl group without promoting the competing elimination reaction. nih.gov
Furthermore, investigations into a range of alternative bases revealed that cyclohexylamine (B46788), morpholine, and piperazine can also completely suppress β-elimination. researchgate.netresearchgate.net A 50% cyclohexylamine in DCM protocol was highlighted as providing the crude peptide in the highest purity. researchgate.netresearchgate.net
| Base | Concentration | Temperature (°C) | β-Elimination | Reference |
| Piperidine | 20% | 40 | Significant | nih.gov |
| DBU | 0.5% | 90 | Suppressed | nih.govacs.org |
| Cyclohexylamine | 50% in DCM | Not Specified | Suppressed | researchgate.netresearchgate.net |
| Morpholine | 10% | 90 | Not Specified | nih.gov |
| Piperazine | 1% | 90 | Low crude purity | acs.org |
This table summarizes the efficacy of different amine bases in suppressing β-elimination during Fmoc deprotection.
The position of the phosphoserine residue within the peptide sequence significantly influences its susceptibility to β-elimination. Studies using the monobenzyl-protected analog, Fmoc-Ser(PO3Bzl,H)-OH, have shown that piperidine-induced β-elimination is most pronounced when the phosphoserine residue is at the N-terminus of the peptide chain. researchgate.netresearchgate.netunimelb.edu.au In one study, a 7% level of β-elimination was observed for an N-terminal Ser(PO3Bzl,H) residue. researchgate.netresearchgate.netunimelb.edu.au However, once the next amino acid is coupled, the phosphoserine residue becomes significantly more stable to repeated piperidine treatments. researchgate.netresearchgate.net This suggests that the free N-terminal amine in proximity to the phosphoserine contributes to the lability of the phosphate group. The proximity of the protonated N-terminus is thought to enhance the neutral loss of the phosphate group. acs.org
Prevention of Phosphate De-protection and Group Lability
The di-n-propyl phosphodiamidate protecting group of this compound is designed to be stable throughout the SPPS process and is removed during the final trifluoroacetic acid (TFA) cleavage from the resin. sigmaaldrich.com Unlike monobenzyl-protected phosphoserine, which contains an acidic proton, the fully protected phosphodiamidate of this compound lacks this acidity. sigmaaldrich.com This feature prevents the formation of piperidine salts during Fmoc deprotection, which can otherwise consume coupling reagents and reduce synthetic efficiency. sigmaaldrich.com The stability of the phosphodiamidate group under standard SPPS conditions, outside of the final acidic cleavage, is a key advantage, minimizing premature deprotection and ensuring the integrity of the phosphate moiety until the final step.
Methodologies for Mitigating Peptide Aggregation Phenomena in SPPS
Peptide aggregation during SPPS is a common challenge, particularly for longer or hydrophobic sequences, leading to poor solvation and incomplete reactions. sigmaaldrich.com Several strategies can be employed to mitigate aggregation when incorporating this compound.
Strategies to Mitigate Peptide Aggregation:
Solvent Choice: Using dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) can improve solvation of the peptide-resin complex. sigmaaldrich.com
Chaotropic Salts: The addition of chaotropic salts such as NaClO₄, LiCl, or KSCN to the coupling mixture can disrupt secondary structures that lead to aggregation. sigmaaldrich.com
Resin and Linker Choice: Employing low-loading resins or resins with polyethylene glycol (PEG) linkers can enhance solvation and reduce steric hindrance. sigmaaldrich.com
Backbone Protection: The incorporation of backbone-protected amino acids, such as those with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt interchain hydrogen bonding that causes aggregation. sigmaaldrich.com Pseudoproline dipeptides can also be used to the same effect. sigmaaldrich.comdu.ac.in
Elevated Temperatures: Performing couplings at elevated temperatures can help to disrupt aggregation, although this must be balanced with the potential for side reactions. nih.gov
| Method | Description | Reference |
| Solvent Systems | Use of dipolar aprotic solvents (DMF, DMSO, NMP). | sigmaaldrich.com |
| Chaotropic Agents | Addition of salts like NaClO₄, LiCl, or KSCN. | sigmaaldrich.com |
| Resin Modification | Use of low-loading or PEGylated resins. | sigmaaldrich.com |
| Backbone Protection | Incorporation of Dmb or Hmb protected amino acids or pseudoproline dipeptides. | sigmaaldrich.com |
| Elevated Temperature | Performing synthesis at higher temperatures. | nih.gov |
This table outlines various methodologies to mitigate peptide aggregation during SPPS.
By carefully selecting the deprotection base, considering the position of the phosphoserine residue, and employing strategies to combat peptide aggregation, the successful synthesis of complex phosphopeptides using this compound can be achieved with high fidelity.
Synthesis of Phosphoserine-Containing Peptides for Biochemical Investigation
The introduction of phosphoserine (pSer) into synthetic peptides is fundamental for investigating the vast array of cellular processes regulated by serine phosphorylation. The use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) represents a significant advancement in the preparation of these vital research tools. sigmaaldrich.com
Traditionally, the synthesis of phosphopeptides using Fmoc chemistry has relied on building blocks like Fmoc-Ser(PO(OBzl)OH)-OH, where the phosphate group is monoprotected with a benzyl (B1604629) group. sigmaaldrich.comsigmaaldrich.com While effective, this approach is not without its challenges. The remaining acidic proton on the phosphate can lead to side reactions, such as β-elimination during the piperidine-mediated Fmoc-deprotection step, and can interfere with coupling reactions. sigmaaldrich.comresearchgate.net
This compound circumvents these issues by employing a fully protected phosphodiamidate group. sigmaaldrich.com This strategy prevents the unwanted acidity of the phosphate moiety during synthesis, leading to cleaner and more efficient peptide assembly. The diisopropylamino protecting groups are stable throughout the SPPS cycles but can be readily removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step. sigmaaldrich.com This approach allows for the straightforward incorporation of phosphoserine at specific sites within a peptide sequence, enabling the production of high-purity phosphopeptides for detailed biochemical and structural studies. nih.gov These synthetic phosphopeptides are indispensable for dissecting protein-protein interactions, identifying kinase substrates, and exploring the functional consequences of phosphorylation.
| Building Block | Key Feature | Advantage in SPPS |
| This compound | Phosphate group fully protected as a phosphodiamidate. sigmaaldrich.com | Prevents premature cleavage from resin and side reactions with coupling reagents. sigmaaldrich.com |
| Fmoc-Ser(PO(OBzl)OH)-OH | Monobenzyl-protected phosphate group. sigmaaldrich.com | Acidic proton helps prevent β-elimination during piperidine treatment. sigmaaldrich.com |
Development of Phosphorylation Mimetics and Analogues
While synthetic phosphopeptides are invaluable, the inherent lability of the phosphate ester bond to enzymatic hydrolysis by phosphatases can limit their use in cellular or in vivo studies. iris-biotech.de To address this, researchers have focused on developing non-hydrolyzable phosphoserine analogues that can mimic the structural and functional properties of the native phosphorylated residue.
Design and Synthesis of Non-Hydrolyzable Phosphoryl Analogues
A primary strategy in designing non-hydrolyzable phosphoserine mimics involves replacing the oxygen atom linking the phosphate to the serine side chain (a P-O bond) with a more stable linkage, such as a carbon-phosphorus (C-P) bond. This gives rise to phosphonate (B1237965) analogues. researchgate.net These phosphonate-containing amino acids, once incorporated into peptides, are resistant to the action of phosphatases. iris-biotech.de
The synthesis of these mimics often involves complex organic chemistry to create the desired phosphonate-amino acid building block. These building blocks are then typically protected with Fmoc for the amine and other suitable groups for the phosphonate moiety to render them compatible with standard Fmoc-SPPS protocols. iris-biotech.de The development of such building blocks, including difluoromethylene-phosphoserine derivatives, has been a significant focus, providing researchers with tools to create peptides with permanent "phosphorylation" marks. nih.gov
Exploration of Structural and Functional Mimicry in Biological Systems
The ultimate utility of a phosphoserine mimetic lies in its ability to faithfully replicate the biological functions of the natural phosphoserine residue. An ideal mimic should possess a similar size, geometry, and charge distribution to pSer to engage in the same protein-protein interactions. researchgate.net
Researchers have demonstrated that peptides incorporating non-hydrolyzable phosphonate analogues can effectively mimic the binding of their natural counterparts to phosphobinding domains. iris-biotech.denih.gov For instance, these mimics have been successfully used to probe the interactions with 14-3-3 proteins, a family of highly conserved regulatory proteins that bind to specific phosphoserine/phosphothreonine-containing motifs. nih.gov The stability of these mimics against phosphatases makes them invaluable for cellular studies, allowing for the long-term investigation of phosphorylation-dependent signaling pathways without the complication of dephosphorylation. iris-biotech.de This provides a clearer picture of the downstream consequences of a specific phosphorylation event.
| Mimetic Type | Key Structural Feature | Advantage | Biological Application |
| Phosphonate Analogue (e.g., Pma) | P-C bond instead of P-O-C. iris-biotech.deresearchgate.net | Resistant to phosphatase hydrolysis. iris-biotech.de | Probing phosphorylation-dependent protein-protein interactions in cell-based assays. iris-biotech.denih.gov |
| Difluoromethylene-phosphoserine | CF2 group adjacent to the phosphorus atom. nih.gov | Enhanced stability and mimicry of charge distribution. nih.gov | Development of potent and stable inhibitors of phosphobinding proteins. nih.gov |
Elaboration of Peptide Tools for Phosphorylation Pathway Studies
Beyond fundamental biochemical investigations, this compound and its related analogues are instrumental in the development of sophisticated chemical tools to modulate and analyze phosphorylation-dependent signaling pathways.
Construction of Phosphatase Inhibitors
The creation of peptides containing non-hydrolyzable phosphoserine mimics is a powerful strategy for designing potent and specific phosphatase inhibitors. sigmaaldrich.com Because these mimics can bind to the active site of a phosphatase in a manner similar to the natural phosphopeptide substrate but cannot be dephosphorylated, they can act as competitive inhibitors. iris-biotech.de
By incorporating a non-hydrolyzable pSer analogue into a peptide sequence known to be a substrate for a particular phosphatase, researchers can generate a highly selective inhibitor. Such inhibitors are invaluable for elucidating the specific roles of individual phosphatases in complex signaling networks, a task that is often difficult to achieve through genetic methods alone due to functional redundancy among these enzymes. researchgate.net
Generation of Specific Antigens for Antibody Production
Antibodies that can distinguish between the phosphorylated and non-phosphorylated states of a protein are indispensable tools in signal transduction research. The synthesis of phosphopeptides using building blocks like this compound is a crucial first step in the production of these phosphorylation state-specific antibodies. sigmaaldrich.comnih.gov
A short, synthetic peptide corresponding to a specific phosphorylation site on a target protein is synthesized. This phosphopeptide is then conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH), to make it immunogenic. thermofisher.com When injected into an animal, this conjugate elicits an immune response that generates antibodies specifically recognizing the phosphoserine-containing epitope. nih.gov These antibodies can then be used in a variety of applications, including Western blotting, immunoprecipitation, and immunohistochemistry, to detect and quantify the phosphorylated form of the target protein in complex biological samples. This approach has been successfully used to generate antibodies against the hyperphosphorylated tau protein, a hallmark of Alzheimer's disease. nih.gov
Integration into Complex Peptide and Peptidomimetic Architectures
The versatility of SPPS, combined with specialized building blocks like This compound , enables the creation of intricate peptide and peptidomimetic structures with enhanced biological properties. These complex architectures, such as branched and cyclized peptides, often exhibit improved stability, bioavailability, and target affinity compared to their linear counterparts. nih.govcytosynthesis.com
Branched Peptides:
Branched peptides, which contain peptide chains branching off from a central core, can present multiple copies of a specific peptide sequence. This multivalency can significantly enhance binding affinity to target proteins. The synthesis of branched phosphopeptides has been successfully demonstrated, creating ligands with high specificity and affinity for domains like the SH2 and SH3 domains of Abelson kinase. consensus.app The incorporation of phosphoserine residues, facilitated by reagents such as This compound , into these branched structures can mimic clustered phosphorylation sites, which are common in signaling proteins.
Cyclized Peptides:
Cyclization is a widely used strategy to improve the conformational rigidity, metabolic stability, and cell permeability of peptides. nih.govcytosynthesis.com The synthesis of cyclic phosphopeptides, however, can be challenging due to the steric hindrance of the phosphorylated side chain. nih.gov Microwave-assisted synthesis has emerged as a technique to overcome these hurdles, reducing reaction times and increasing yields. nih.gov The synthesis of cyclic peptides can be achieved through various ligation chemistries, including the formation of amide bonds between the N- and C-termini or through side-chain to side-chain or side-chain to terminus linkages. cytosynthesis.commdpi.com The use of a stable phosphoserine building block is crucial for the successful assembly of the linear precursor prior to cyclization.
Table 2: Comparison of Linear and Complex Phosphopeptide Architectures
| Feature | Linear Peptides | Branched Peptides | Cyclized Peptides |
|---|---|---|---|
| Synthesis Complexity | Low | Moderate to High | High |
| Conformational Flexibility | High | Moderate | Low |
| Receptor Affinity | Variable | Often Enhanced (Avidity) | Often Enhanced (Pre-organized conformation) |
| Proteolytic Stability | Low | Moderate | High |
| Cell Permeability | Generally Low | Variable | Can be Improved |
Peptidomimetic macrocycles are a class of molecules that mimic the secondary structures of peptides, such as α-helices and β-turns, within a cyclic framework. asinex.com This conformational constraint can lead to high-affinity and selective binding to protein targets. asinex.com The incorporation of phosphoserine or its mimics into these macrocycles can be a powerful strategy for targeting protein-protein interactions that are regulated by phosphorylation. nih.gov
The synthesis of these complex molecules often involves a convergent approach where linear peptide fragments are synthesized on a solid support and then cyclized in solution. nih.gov Building blocks like This compound are well-suited for the solid-phase synthesis of the linear phosphopeptide precursors. The diisopropylphosphoramidate protecting group is stable to the conditions used for peptide elongation and can be removed during the final cleavage and deprotection step, after the macrocyclic scaffold has been formed.
Recent research has demonstrated the successful design and synthesis of phosphorylated macrocyclic peptidomimetics that target the Polo-box domain (PBD) of Plk1, a promising target for cancer therapy. nih.gov These macrocycles have shown significantly higher inhibitory activity and selectivity compared to their linear counterparts. nih.gov This highlights the potential of incorporating phosphoserine analogs into macrocyclic scaffolds to develop potent and specific modulators of protein function.
Research Findings and Analysis
The development of Fmoc-Ser(PO(NHPr)2)-OH and similar phosphodiamidate-protected amino acids has been a significant advancement in the field of peptide chemistry. Research has shown that these building blocks lead to higher yields and purities of synthetic phosphopeptides compared to older methods. Model studies have demonstrated that these compounds circumvent the drawbacks associated with monobenzyl-protected phosphate (B84403) derivatives, such as the consumption of coupling reagents by the acidic phosphate and premature resin cleavage. sigmaaldrich.com The ability to efficiently synthesize complex phosphopeptides using this building block has enabled more detailed investigations into the role of specific phosphorylation events in protein-protein interactions and enzyme kinetics.
Analytical and Characterization Methodologies for Fmoc Ser Po Nhpr 2 Oh Derivatives and Products
Spectroscopic Characterization (e.g., NMR, IR Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation of Fmoc-Ser(PO(NHPr)2)-OH. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers comprehensive insight into the atomic arrangement. Both ¹H and ³¹P NMR are particularly crucial for this phosphoserine derivative.
¹H NMR is used to confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the serine backbone, and the propylamino groups on the phosphate (B84403) moiety. Specific chemical shifts and coupling constants provide evidence for the connectivity of the molecule.
³¹P NMR is a highly specific technique for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum confirms the presence of the phosphodiamidate group and can be used to detect any potential side products or degradation involving the phosphate moiety.
Table 1: Representative ¹H and ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.85 - 7.30 | Multiplet | Aromatic protons of Fmoc group |
| ¹H | 4.50 - 4.20 | Multiplet | CH and CH₂ protons of Fmoc and serine α-CH |
| ¹H | 4.15 - 3.90 | Multiplet | Serine β-CH₂ |
| ¹H | 2.80 - 2.60 | Multiplet | N-CH₂ of propyl groups |
| ¹H | 1.55 - 1.40 | Sextet | CH₂ of propyl groups |
| ¹H | 0.90 - 0.80 | Triplet | CH₃ of propyl groups |
| ³¹P | ~15.0 | Singlet | P atom of the phosphodiamidate |
Infrared (IR) Spectroscopy complements NMR by identifying the characteristic functional groups within the molecule. The IR spectrum of this compound would typically display absorption bands corresponding to the vibrations of its key structural components.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 | O-H stretch | Carboxylic acid |
| 3350 - 3250 | N-H stretch | Amide (Fmoc) and Amine (propylamino) |
| 1720 - 1680 | C=O stretch | Urethane (Fmoc) and Carboxylic acid |
| 1540 - 1510 | N-H bend | Amide |
| 1250 - 1150 | P=O stretch | Phosphodiamidate |
| 1050 - 950 | P-N stretch | Phosphodiamidate |
Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and the peptides synthesized from it. smolecule.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated based on its hydrophobicity.
The purity is assessed by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity level, often greater than 95%, is essential for successful peptide synthesis to avoid the incorporation of impurities into the growing peptide chain. The retention time of the compound is a characteristic feature under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).
Table 3: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
Mass Spectrometry for Molecular Confirmation and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and its peptide derivatives. smolecule.com It provides a precise mass-to-charge ratio (m/z) of the ionized molecule, which can be compared to the calculated theoretical mass.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) for analyzing these types of compounds, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule, providing an unambiguous identification. This technique is crucial for verifying that the correct compound has been synthesized and for identifying any potential impurities or side products.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₃₂N₃O₆P |
| Calculated Monoisotopic Mass | 489.2032 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion [M+H]⁺ | ~490.2110 m/z |
Techniques for Monitoring Reaction Progression and Side Product Formation during Synthesis
Effective monitoring of the synthesis process is critical to optimize reaction conditions and minimize the formation of unwanted side products. The stability of the phosphodiamidate group is a key consideration. While it is more stable than other phosphate protecting groups, side reactions can still occur.
One significant challenge in the synthesis of phosphoserine-containing peptides is the potential for β-elimination, especially during the piperidine-mediated removal of the Fmoc group. This side reaction leads to the formation of dehydroalanine (B155165).
Several techniques are employed to monitor the progress of the coupling and deprotection steps in SPPS:
Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines on the solid support. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a negative result after deprotection suggests an issue with Fmoc group removal.
HPLC and Mass Spectrometry of Cleaved Test Samples: Small amounts of the resin-bound peptide can be cleaved, and the resulting crude product analyzed by HPLC and MS. This provides a quantitative assessment of the reaction's success and allows for the identification of any major side products formed during the synthesis. This is particularly useful for identifying deletion sequences (from incomplete coupling) or products of side reactions like β-elimination.
By combining these analytical and characterization methodologies, researchers can ensure the quality of the this compound building block and successfully synthesize high-purity phosphopeptides for further study.
Future Directions and Emerging Research Avenues
Evolution of Novel Protecting Group Strategies for Phosphoserine and Phosphomimetics
The synthesis of phosphopeptides and their non-hydrolyzable mimics remains a significant challenge, driving the development of more efficient and orthogonal protecting group strategies. The goal is to overcome issues like β-elimination, a common side reaction with phosphorylated serine and threonine residues, and to facilitate the synthesis of complex, multi-phosphorylated peptides.
Orthogonal protection schemes are crucial for the successful synthesis of modified peptides, allowing for the selective removal of one type of protecting group without affecting others. mdpi.comsemanticscholar.org The standard Fmoc/tBu strategy is often supplemented with additional protecting groups that are labile under different conditions. semanticscholar.org For instance, the allyloxycarbonyl (Alloc) group, which can be removed by palladium-catalyzed reactions, has been used in combination with Fmoc chemistry for a block synthesis approach to phosphopeptides. nih.gov This allows for the introduction of a protected phosphoserine residue at the N-terminus of a peptide chain built using standard Fmoc solid-phase peptide synthesis (SPPS). nih.gov
Another promising area is the development of novel allyl-protection strategies for the phosphate (B84403) group itself. These strategies offer a single-step protection method and allow for a final, global deprotection under mild, palladium-mediated conditions, which is compatible with a wide range of other functional groups. researchgate.netpnas.org This approach avoids the harsh acidic or basic conditions often required for traditional phosphate protecting groups.
Photolabile protecting groups (PPGs), or "caging groups," represent a frontier in controlling biological processes with high spatiotemporal precision. researchgate.netbiorxiv.org These groups can be removed by light, allowing researchers to release a bioactive molecule at a specific time and location within a cell or organism. researchgate.net The development of PPGs with improved photophysical properties, such as absorption at longer wavelengths to reduce phototoxicity and enhance tissue penetration, is an active area of research. researchgate.netbiorxiv.org Nitrobenzyl and coumarin-based caging groups are well-established, but newer chromophores are being explored to expand the toolkit for optochemical biology. researchgate.netnih.gov
Enzymatic strategies for both the protection and deprotection of phosphate groups are also emerging. While less common in chemical synthesis, enzymatic approaches offer high specificity and operate under mild, physiological conditions, which can be advantageous for sensitive molecules. nih.gov
Table 1: Comparison of Emerging Protecting Group Strategies
| Strategy | Protecting Group Example | Deprotection Condition | Key Advantage | Reference(s) |
| Allyl-Based | Allyloxycarbonyl (Alloc) | Pd(0) catalysis | Orthogonal to Fmoc/tBu; mild removal | nih.govresearchgate.netpnas.org |
| Photolabile | 2-Nitrobenzyl | UV Light (e.g., >300 nm) | Spatiotemporal control of deprotection | researchgate.netbiorxiv.orgnih.gov |
| Enzymatic | Not applicable (used for deprotection) | Specific phosphatases | High specificity; very mild conditions | nih.gov |
Advanced Automation and High-Throughput Synthesis of Phosphopeptides
The demand for large numbers of phosphopeptides for screening and systems biology applications has spurred significant advancements in automated and high-throughput synthesis platforms. Automation of solid-phase peptide synthesis (SPPS) using robotic systems standardizes the repetitive cycles of coupling, washing, and deprotection, leading to higher reproducibility and throughput while reducing manual labor. pnas.orgnih.gov
Microwave-assisted SPPS has emerged as a key technology for accelerating synthesis. researchgate.net The application of microwave energy can enhance coupling efficiency, especially for difficult sequences involving sterically hindered residues. pnas.orgresearchgate.net However, challenges remain for phosphopeptide synthesis, as the elevated temperatures can sometimes lead to dephosphorylation, requiring careful optimization of reaction conditions, such as performing the deprotection step at room temperature for the phosphoserine residue. researchgate.net
For high-throughput applications, synthesis is moving towards miniaturized and parallel formats. Peptide arrays can be synthesized directly in microtiter plate wells, a format that is compatible with standard laboratory robotics for subsequent automated, multiplexed assays. researchgate.net This approach is highly scalable and well-suited for screening kinase substrates or mapping antibody epitopes. researchgate.net Furthermore, microfluidic chip-based technologies are being developed for both the synthesis and analysis of phosphopeptides. mdpi.comacs.org These platforms integrate synthesis, purification, and even mass spectrometry analysis on a single device, enabling rapid processing of very small sample volumes. mdpi.com
The generation of large, synthetic phosphopeptide libraries is now a reality. A reference library containing over 100,000 synthetic peptides and their phosphorylated counterparts has been created to serve as a community resource for developing and evaluating new proteomic and computational methods. nih.govtum.decipsm.deresearchgate.net Such libraries are invaluable for systematically studying kinase specificity and for validating analytical platforms. nih.gov High-throughput screening strategies, such as mirror-image phage display, are also being employed to discover novel D-peptide ligands, which are resistant to enzymatic degradation. nih.gov
Finally, the automation of downstream sample processing is critical for large-scale phosphoproteomics. Fully automated workflows on robotic platforms can now integrate peptide desalting and phosphopeptide enrichment, leading to highly reproducible data with high specificity, a crucial step for the clinical application of phosphoproteomics. nih.gov Platforms like EasyPhos are designed to be streamlined and robust, enabling the analysis of hundreds of samples with deep phosphoproteome coverage from minimal starting material. nih.gov
Expanding the Scope of Biochemical and Cellular Applications for Derived Peptides
Peptides derived from precursors like Fmoc-Ser(PO(NHPr)2)-OH are indispensable tools for dissecting the complex roles of protein phosphorylation in cellular signaling. Their applications range from in vitro biochemical assays to probes used within living cells.
A primary application is in the identification and characterization of enzyme-substrate relationships. Synthetic phosphopeptides are routinely used as substrates in assays to measure the activity of protein phosphatases. semanticscholar.orgnih.govresearchgate.net Conversely, non-phosphorylated synthetic peptide libraries are used in kinase assays to identify new substrates and define the consensus recognition motifs for specific kinases. mdpi.compnas.orgnih.govnih.gov These in vitro assays provide a controlled environment to establish direct enzymatic relationships that can then be validated in a cellular context. biorxiv.orgnih.gov
Phosphorylation is a critical mechanism for mediating protein-protein interactions (PPIs). nih.govresearchgate.net Many signaling pathways rely on specialized domains, such as SH2 (Src Homology 2) and 14-3-3 domains, that specifically recognize and bind to phosphorylated motifs on other proteins. nih.govmpg.de Synthetic phosphopeptides that mimic these motifs are powerful tools for studying these interactions. They can be used as "bait" in affinity pull-down experiments from cell lysates to identify new binding partners. mpg.de Furthermore, phosphomimetic peptides, where an acidic residue like aspartic acid or glutamic acid replaces phosphoserine to mimic the negative charge, are widely used. These mimics are particularly useful in large-scale screening platforms like phage display to discover novel, phospho-regulated PPIs. nih.gov
The utility of synthetic peptides extends to their use as protein mimics to modulate cellular functions. nih.govnih.gov By replicating the binding site of a protein, a synthetic peptide can act as a competitive inhibitor, disrupting a specific PPI and allowing researchers to probe its functional consequence. nih.gov The chemical synthesis of these peptides allows for the incorporation of modifications that can enhance their stability and cell permeability, making them more effective as cellular probes. nih.gov
A frontier in this area is the development of chemical tools to track phosphorylation-related events in living cells. For example, serine analogs containing "clickable" chemical handles, such as azides, can be fed to cells and metabolically incorporated into lipids like phosphatidylserine. researchgate.netnih.govacs.org The tagged molecules can then be visualized using fluorescence microscopy after a click chemistry reaction, providing a way to track the synthesis and trafficking of these important signaling lipids in their native environment. nih.govacs.org
Computational and Structural Biology Investigations of Phosphorylation Mimics and Peptide Conformation
Understanding the precise structural consequences of phosphorylation is key to deciphering its functional role. Computational and structural biology methods provide atomic-level insights into how the addition of a bulky, negatively charged phosphate group influences peptide conformation and its interactions with other molecules.
Molecular Dynamics (MD) simulations have become an essential computational tool for exploring the conformational landscape of phosphopeptides. researchgate.net These simulations can model the dynamic behavior of a peptide in solution, revealing how phosphorylation can shift conformational equilibria, for instance, by stabilizing a specific secondary structure like an alpha-helix or by promoting interactions with distant parts of the peptide chain through salt bridges. nih.govmdpi.comuni-saarland.de A major focus in the field is the refinement of the force fields (the parameters used in the simulations) to more accurately represent the properties of phosphorylated amino acids, ensuring the simulation results are consistent with experimental data. researchgate.netnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the solution structure and dynamics of peptides. uzh.chnmims.edu NMR can detect subtle changes in the chemical environment of each atom upon phosphorylation, providing detailed information on local and global conformational changes. nih.govresearchgate.net For instance, characteristic shifts in the NMR spectra can confirm the phosphorylation status and location. researchgate.net To facilitate these studies, especially on larger protein systems, methods for producing isotopically labeled (e.g., ¹⁵N) proteins that incorporate phosphoserine at specific sites are being optimized. nih.gov
X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. This technique has been instrumental in visualizing how phosphopeptides bind to their target protein domains. nih.govresearchgate.net Crystal structures of complexes, such as an SH2 domain bound to a phosphotyrosine peptide or a 14-3-3 protein bound to a phosphoserine peptide, reveal the intricate network of hydrogen bonds and electrostatic interactions that confer binding specificity. nih.govnih.gov These structures provide a foundation for structure-based drug design and for interpreting the effects of mutations. acs.orgnih.gov
Together, these complementary approaches are building a comprehensive picture of how phosphorylation acts as a molecular switch. MD simulations can provide dynamic context to the static structures from crystallography, while NMR provides experimental validation of conformational ensembles in solution. mdpi.comuni-saarland.de This integrated structural biology approach is crucial for understanding the molecular basis of signaling pathways and for the rational design of molecules that can modulate them.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
